

VCP171: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Adenosine A1 Receptor Positive Allosteric Modulator

Abstract

VCP171, with the formal name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone, is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, VCP171 has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of VCP171. Detailed experimental protocols for key assays and a summary of the known signaling pathways associated with its mechanism of action are also presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

VCP171 is a synthetic small molecule with a well-defined chemical structure. Its identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identity of VCP171



Identifier	Value	
Formal Name	[2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone	
CAS Number	1018830-99-3	
Molecular Formula	C18H12F3NOS	
Molecular Weight	347.35 g/mol [2][3]	
SMILES	NC1=C(C(=O)C2=CC=CC2)C(=CS1)C3=CC =CC(=C3)C(F)(F)F	
InChI	InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2	
InChlKey	HNHLVOBHWXLIGP-UHFFFAOYSA-N	

Table 2: Physicochemical Properties of VCP171

Property	- Value
Appearance	Crystalline solid
Purity	≥98% (HPLC)[2][3]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL
Storage	Store at -20°C[3]

Biological and Pharmacological Properties

VCP171 is characterized as a positive allosteric modulator of the adenosine A1 receptor.[1][2] [3] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. By doing so, it enhances the affinity and/or efficacy of adenosine and other A1R agonists.[1] In the absence of an orthosteric agonist, **VCP171** can act as a partial agonist, leading to the inhibition of cAMP activity.[2][3]



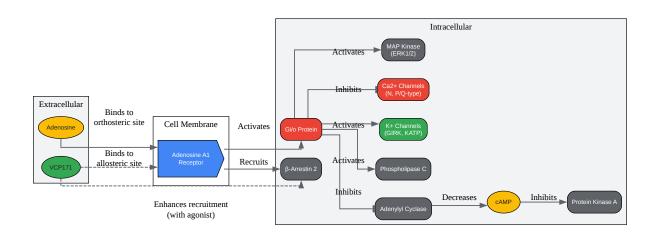
Table 3: Pharmacological Data for VCP171

Parameter	Value	Species/Assay Condition
Target	Adenosine A1 Receptor (A1R)	Human, Rat
Mechanism of Action	Positive Allosteric Modulator (PAM)	
pKb	5.65	
EC50	15.8 μΜ	Kinetic assay measuring agonist dissociation
EC₅₀ (eEPSC reduction in Lamina I neurons)	1.995 μM (neuropathic pain model) vs 2.512 μM (sham)	Rat
EC₅₀ (eEPSC reduction in Lamina II neurons)	0.251 μM (neuropathic pain model) vs 0.631 μM (sham)	Rat

Signaling Pathways

Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. **VCP171**, as a positive allosteric modulator, enhances these signaling pathways in the presence of an agonist. The primary signaling mechanism involves the coupling of the A1R to inhibitory G-proteins (Gi/o).





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VCP171 enhances adenosine A1 receptor signaling pathways.

Upon agonist binding, the activated A1R-Gi/o complex leads to:

- Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. [4][5]
- Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and ATPsensitive potassium (KATP) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[4][6]
- Inhibition of N-type and P/Q-type voltage-gated calcium channels, which suppresses neurotransmitter release.[4][7]



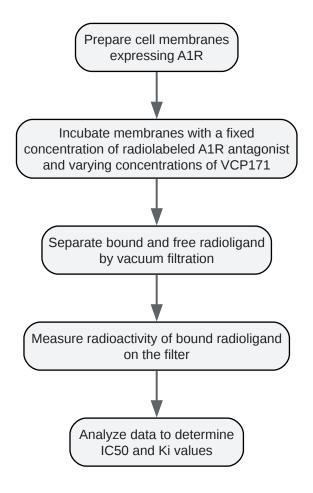
- Activation of phospholipase C (PLC), which can lead to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4]
- Modulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway.[8]
- Recruitment of β-arrestin 2, which is enhanced by **VCP171** in the presence of an agonist.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of the pharmacological properties of **VCP171**. Below are generalized protocols for key assays used to characterize its activity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of **VCP171** to the adenosine A1 receptor.





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Workflow for a competitive radioligand binding assay.

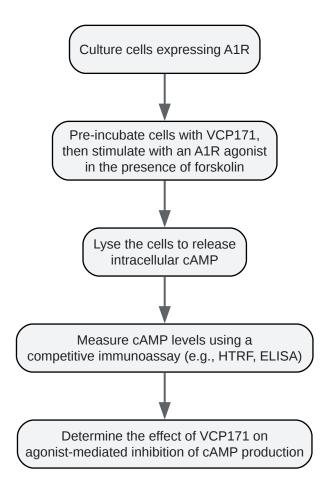
Protocol:

- Membrane Preparation: Homogenize cells or tissues expressing the adenosine A1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
- Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific A1R radioligand (e.g., [3H]DPCPX) and a range of concentrations of **VCP171**.
- Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **VCP171** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

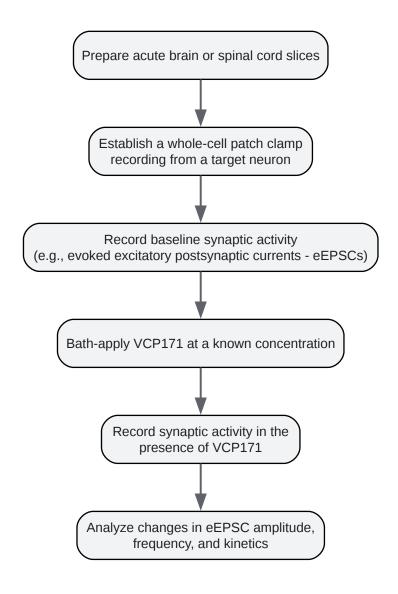
cAMP Accumulation Assay

This functional assay measures the effect of **VCP171** on the inhibition of adenylyl cyclase activity.









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- To cite this document: BenchChem. [VCP171: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770963#the-chemical-structure-and-properties-of-vcp171]

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